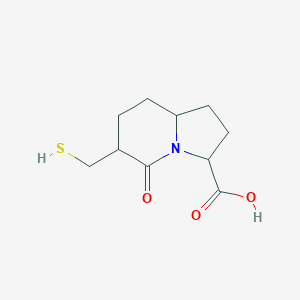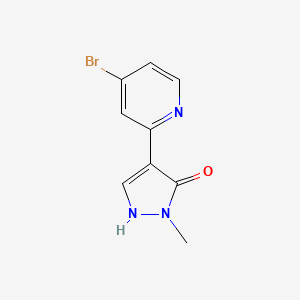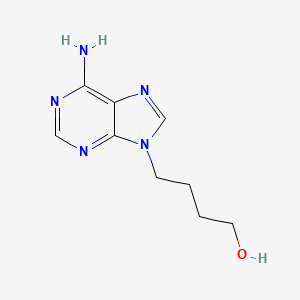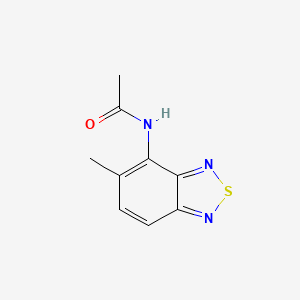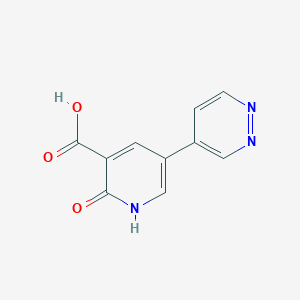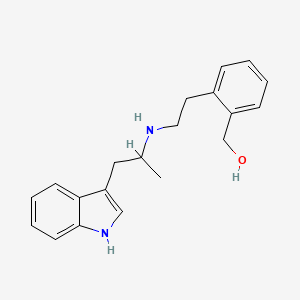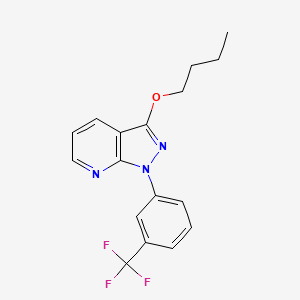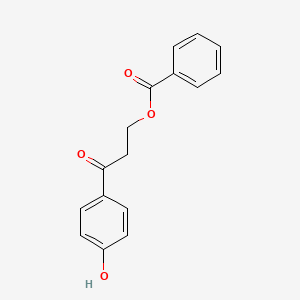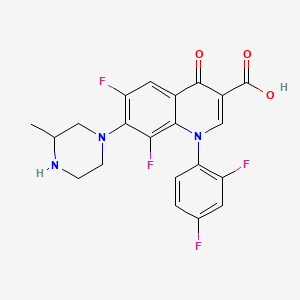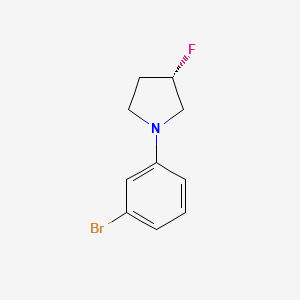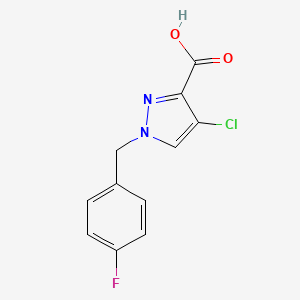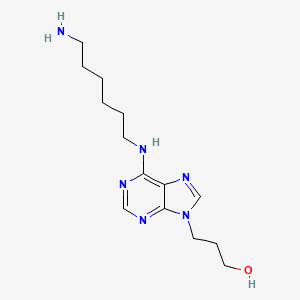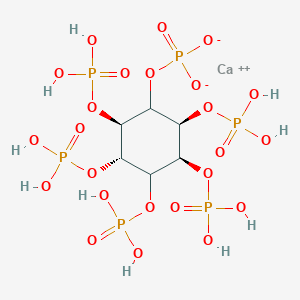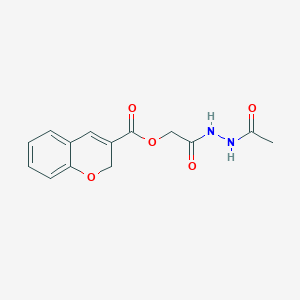
4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group and a phenyl group attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with appropriate reagents under controlled conditions. For instance, the reflux reaction of pyridine and sulfoxide dichloride in ethyl acetate, followed by the addition of dimethylamine hydrochloride, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, sodium borohydride, and various catalysts such as palladium acetate . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide involves its interaction with molecular targets and pathways. The compound acts as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies . Its molecular targets include enzymes and other biomolecules involved in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)benzoic acid
- 4-Dimethylaminoantipyrine
Uniqueness
4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide is unique due to its specific structural features, such as the presence of both dimethylamino and phenyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Propriétés
Numéro CAS |
823793-04-0 |
|---|---|
Formule moléculaire |
C15H18N4O |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
4-(dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H18N4O/c1-18(2)14-12(15(20)19(3)4)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clé InChI |
JXHNYGHAMYWALF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC=C1C(=O)N(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


